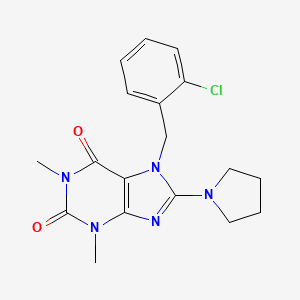
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly known as the CPD-1 inhibitor and has gained a lot of attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the inhibition of CPD-1. CPD-1 is an immune checkpoint receptor that is expressed on T cells and plays a crucial role in regulating the immune response. When CPD-1 binds to its ligand, it sends a signal to the T cell to become inactive, which helps to prevent the immune system from attacking healthy cells. However, in cancer and autoimmune diseases, this mechanism can be exploited by the disease to evade the immune system. CPD-1 inhibitors such as 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione block the interaction between CPD-1 and its ligand, which allows the T cells to become activated and attack the cancer or autoimmune cells.
Biochemical and Physiological Effects:
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can enhance the proliferation and cytokine production of T cells. In vivo studies have shown that it can enhance the anti-tumor immune response and improve survival in animal models of cancer. Additionally, it has been shown to reduce the severity of symptoms in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a potent and selective inhibitor of CPD-1, which makes it a valuable tool for investigating the role of CPD-1 in the immune response. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to using 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacology and toxicology. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease contexts.
Orientations Futures
There are several future directions for research on 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. One direction is to investigate its potential as a cancer immunotherapy. CPD-1 inhibitors have shown promise in clinical trials for the treatment of various cancers, and 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be a valuable addition to this class of drugs.
Another direction is to investigate its potential as a treatment for autoimmune diseases. CPD-1 inhibitors have shown promise in animal models of autoimmune diseases, and 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be a valuable tool for investigating the role of CPD-1 in these diseases.
Finally, there is also potential for the development of new CPD-1 inhibitors based on the structure of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. By understanding the structure-activity relationship of this compound, it may be possible to design more potent and selective CPD-1 inhibitors for use as therapeutics.
Conclusion:
In conclusion, 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a promising compound with potential therapeutic applications in cancer and autoimmune diseases. Its mechanism of action involves the inhibition of CPD-1, which allows the immune system to become activated and attack cancer or autoimmune cells. While there is still much to be learned about this compound, its low toxicity and good pharmacokinetic properties make it a valuable tool for investigating the role of CPD-1 in the immune response.
Méthodes De Synthèse
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps. The first step involves the reaction of 2,6-dichloropurine with sodium hydride to form 2,6-dichloropurine sodium salt. The second step involves the reaction of 2,6-dichloropurine sodium salt with 2-chlorobenzyl chloride in the presence of potassium carbonate to form 7-(2-chlorobenzyl)-2,6-dichloropurine. The third step involves the reaction of 7-(2-chlorobenzyl)-2,6-dichloropurine with N-methylpyrrolidine in the presence of potassium carbonate to form 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione.
Applications De Recherche Scientifique
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of CPD-1, which is an enzyme that plays a crucial role in the immune response. CPD-1 inhibitors have been shown to enhance the anti-tumor immune response and have been investigated as potential cancer immunotherapies. Additionally, CPD-1 inhibitors have also been investigated for their potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-6-10-23/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCBEPKXQPKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

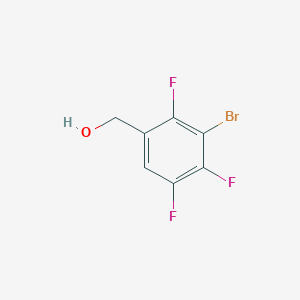
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)
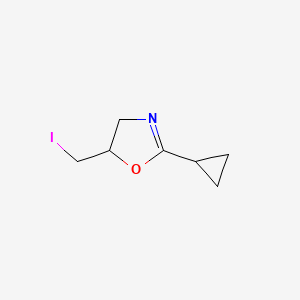
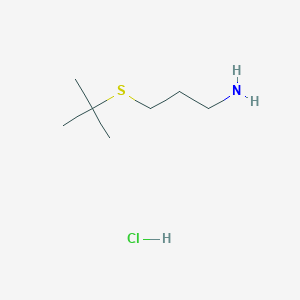
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)

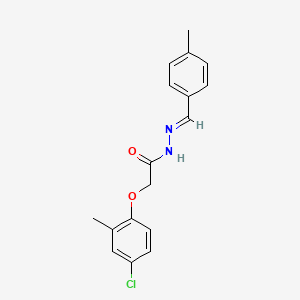
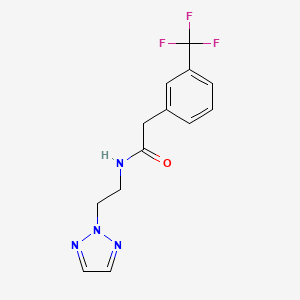
![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)
![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)
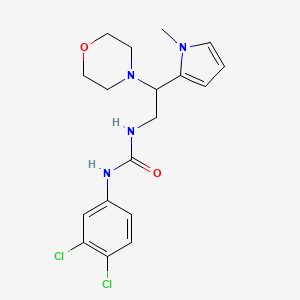
![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)